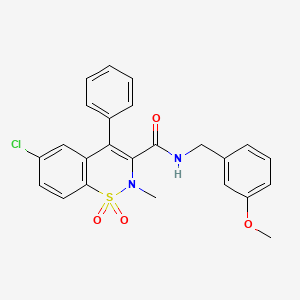

6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide” is a thiadiazolyl derivative . It has been found to inhibit DNA Polymerase Theta (Polθ) activity, particularly by inhibiting ATP dependent helicase domain activity of Polθ . This compound is used in pharmaceutical compositions and methods of treating and/or preventing diseases treatable by inhibition of Polθ such as cancer, including homologous recombination (HR) deficient cancers .

Chemical Reactions Analysis

The compound is known to inhibit the ATP dependent helicase domain activity of DNA Polymerase Theta (Polθ) . This inhibition disrupts the formation of the Rad51 nucleoprotein complex, which is involved in the initiation of HR-dependent DNA repair reactions following ionizing radiation .科学的研究の応用

Molecular Structure and Synthesis

Research has been conducted on the structural analysis and synthesis methods of benzothiazine derivatives, including compounds similar to the one . For instance, studies have focused on the crystal and molecular structure analysis to understand the stability and interactions within these molecules. The synthesis methods often involve reactions that result in various derivatives with potential biological activities. Key findings include the stabilization of these structures by extensive intramolecular hydrogen bonds and their half-chair conformations, which are critical for their biological activities (Siddiqui et al., 2008), (Chakraborty et al., 2007).

Biological Activities and Applications

The potential biological activities of benzothiazine derivatives have been explored, showing promising antibacterial, anti-inflammatory, and analgesic properties. These activities make them candidates for further drug development and therapeutic applications. Notably, a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides exhibited preliminary antibacterial and DPPH radical scavenging activities, suggesting their potential in treating bacterial infections and as antioxidants (Zia-ur-Rehman et al., 2009). Moreover, microwave-assisted synthesis methods have been developed to produce derivatives with significant anti-microbial activities, indicating the versatility of these compounds in medicinal chemistry applications (Ahmad et al., 2011).

Antioxidant and Antimicrobial Studies

Antioxidant and antimicrobial studies on N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides have shown that these compounds exhibit moderate superoxide scavenging activity and are active against certain gram-positive bacterial strains and fungi. This highlights the therapeutic potential of benzothiazine derivatives in combating oxidative stress-related diseases and infections (Ahmad et al., 2012).

Drug Development and Therapeutic Potential

The synthesis and evaluation of benzothiazine derivatives for their analgesic and anti-inflammatory activities reveal their potential as novel therapeutic agents. For example, the compound methoxybenzyl-amide derivative of 4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxylic acid has shown pronounced analgesic and anti-inflammatory activities, suggesting its potential in pain management and inflammation treatment (Malchenko, 2021).

作用機序

The mechanism of action of this compound is primarily through the inhibition of DNA Polymerase Theta (Polθ). By inhibiting the ATP dependent helicase domain activity of Polθ, it disrupts the formation of the Rad51 nucleoprotein complex, which is crucial for the initiation of HR-dependent DNA repair reactions .

特性

IUPAC Name |

6-chloro-N-[(3-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-27-23(24(28)26-15-16-7-6-10-19(13-16)31-2)22(17-8-4-3-5-9-17)20-14-18(25)11-12-21(20)32(27,29)30/h3-14H,15H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRYMPUGFVEZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)

![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)

![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)